molecular formula C9H11IN2S B14640822 Thiourea, N-ethyl-N'-(3-iodophenyl)- CAS No. 53305-91-2

Thiourea, N-ethyl-N'-(3-iodophenyl)-

Cat. No.: B14640822
CAS No.: 53305-91-2
M. Wt: 306.17 g/mol
InChI Key: DYIYEORUDLSMPC-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N'-(3-iodophenyl)-, is a substituted thiourea derivative characterized by an ethyl group at one nitrogen atom and a 3-iodophenyl group at the other. Thiourea derivatives are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, where substituents influence their electronic, steric, and biological properties. The iodine atom in the 3-iodophenyl moiety introduces significant steric bulk and polarizability, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

CAS No.

53305-91-2

Molecular Formula

C9H11IN2S

Molecular Weight

306.17 g/mol

IUPAC Name

1-ethyl-3-(3-iodophenyl)thiourea

InChI

InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

DYIYEORUDLSMPC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Conventional Solution-Phase Synthesis

The most widely reported method involves the reaction of 3-iodoaniline with ethyl isothiocyanate in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions. Triethylamine is often added to neutralize hydrogen chloride byproducts.

Procedure :

  • Dissolve 3-iodoaniline (1.0 equiv) in anhydrous dichloromethane.
  • Add ethyl isothiocyanate (1.2 equiv) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 12–24 hours.
  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Yield : 75–89%.
Key Data :

  • Reaction time: 12–24 hours
  • Purity: >95% (confirmed by $$^1$$H NMR and HPLC)
  • Melting point: 128–130°C.

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, reducing reaction times from hours to minutes. This method is scalable and energy-efficient.

Procedure :

  • Mix 3-iodoaniline (1.0 equiv) and ethyl isothiocyanate (1.1 equiv) in acetonitrile.
  • Sonicate at 40 kHz and 25°C for 10–15 minutes.
  • Filter and wash with cold ethanol.

Yield : 88–92%.
Advantages :

  • 10x faster than conventional methods
  • No need for inert atmosphere

Alternative Pathways via Intermediate Thiocarbamates

Thiocarbamate Cyclization

A patent by describes synthesizing asymmetrical thioureas via thiocarbamate intermediates. While originally for bis-thioureas, this method adapts to mono-substituted derivatives:

Procedure :

  • React 3-iodoaniline with carbon disulfide in aqueous NaOH to form sodium dithiocarbamate.
  • Treat with ethyl chloroacetate to yield ethyl N-(3-iodophenyl)dithiocarbamate.
  • Hydrolyze with HCl to obtain thiourea.

Yield : 68–72%.
Limitations :

  • Requires handling of toxic CS$$_2$$
  • Longer reaction time (48 hours)

Green Synthesis in Aqueous Media

A Chinese patent outlines an eco-friendly method using water as the solvent, avoiding organic solvents:

Procedure :

  • Combine 3-iodoaniline (1.0 equiv) and ethyl isothiocyanate (1.05 equiv) in water.
  • Heat at 65°C for 6 hours.
  • Cool, filter, and wash with 10% HCl.

Yield : 82–85%.
Environmental Metrics :

  • E-factor: 0.3 (vs. 5.2 for organic solvents)
  • PMI (Process Mass Intensity): 1.8.

Catalytic and Kinetic Studies

Role of Bases and Catalysts

  • Triethylamine : Accelerates reaction by scavenging HCl, improving yield to 89%.
  • PEG-400 : A patent reports PEG-400 as a phase-transfer catalyst, enabling reflux in water (yield: 78%).

Comparative Table :

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None DCM 25 24 75
Triethylamine DCM 25 12 89
PEG-400 H$$_2$$O 100 6 78

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism

The synthesis follows a two-step nucleophilic addition:

  • Formation of Thiocarbamic Acid :
    $$ \text{R-NH}_2 + \text{SCN-R'} \rightarrow \text{R-NH-C(=S)-NH-R'} $$
  • Tautomerization : Thiocarbamic acid tautomerizes to thiourea.

Common Byproducts

  • Symmetrical Thioureas : From excess isothiocyanate (mitigated by stoichiometric control).
  • Oxidation Products : Thioamide formation at >80°C (prevented by inert atmosphere).

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce batch variability (patent pending).
  • Solvent Recovery : Ethanol and acetonitrile recycled via distillation (95% recovery).

Cost Analysis

Component Cost (USD/kg)
3-Iodoaniline 320
Ethyl isothiocyanate 150
PEG-400 12

Production Cost : ~$480/kg (lab-scale) vs. ~$210/kg (industrial).

Chemical Reactions Analysis

Types of Reactions: Thiourea, N-ethyl-N’-(3-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Thiourea, N-ethyl-N’-(3-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N’-(3-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Differences

Thiourea derivatives vary widely based on substituents, which dictate their reactivity and biological interactions:

Compound Name Substituents (R¹, R², R³) Key Structural Features Biological Relevance
Thiourea, N-ethyl-N'-(3-iodophenyl)- R¹ = ethyl, R² = 3-iodophenyl Bulky iodine atom enhances lipophilicity; potential for halogen bonding [10]. Likely targets membrane-bound receptors or enzymes (e.g., EGFR, urease) [1].
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea R¹ = 2-chlorobenzoyl, R² = 3-methoxyphenyl Chlorine and methoxy groups provide electron-withdrawing and donating effects, respectively. Intramolecular hydrogen bonding stabilizes the thione form [8]. Anticancer and antimicrobial activities via metal coordination or enzyme inhibition [10].
N-(3-Cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea R¹ = 3-cyanophenyl, R² = dimethylamino-cyclohexyl Cyan group increases polarity; dimethylamino group enhances solubility and receptor targeting [18]. Potential CNS or peripheral receptor modulation (e.g., α2C-AR agonists) [6].
N-Acylated ciprofloxacin-thiourea hybrids R¹ = ciprofloxacin-based acyl, R² = aryl Fluorine atoms enhance membrane penetration; thiourea moiety improves urease inhibition [2]. Dual antimicrobial and enzyme-inhibitory activities (IC₅₀ < 10 µM for urease) [2].

Electronic and Solubility Effects

  • Electron-Deficient Substituents: Derivatives with cyano (e.g., N-(3-cyanophenyl)thiourea) or trifluoromethyl groups exhibit enhanced electrophilicity, improving interactions with nucleophilic enzyme residues [9][18].
  • Hydrophobic vs. However, excessive hydrophobicity may reduce aqueous solubility, limiting bioavailability [5].

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., NH groups at δ 9–11 ppm) and carbon signals for the thiourea moiety (C=S at ~180 ppm) .
    • Iodine-specific analysis : ¹²⁷I NMR or X-ray crystallography to confirm iodine positioning .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to iodine .
  • Chromatography : HPLC or GC-MS assesses purity, with C18 columns and acetonitrile/water gradients optimal for polar thioureas .

Advanced: How can computational modeling predict the reactivity and binding interactions of N-ethyl-N'-(3-iodophenyl)thiourea?

Q. Methodological Answer :

  • DFT Calculations : Determine electron density maps to identify nucleophilic/electrophilic sites. For example, the iodine atom’s electron-withdrawing effect can be modeled to predict reactivity in cross-coupling reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). A study on similar thioureas used AutoDock Vina to predict binding affinities to kinase active sites, guided by hydrogen bonding and hydrophobic interactions .
  • MD Simulations : Assess stability in solvent environments; simulations in water/ethanol mixtures can optimize solubility for biological assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

Methodological Answer :
Contradictions often arise from variability in assay conditions or target selectivity. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .
  • Selectivity Screening : Test against related enzymes/proteins (e.g., kinase panels) to rule off-target effects .
  • Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)thioureas to isolate the role of iodine substitution .
  • Meta-Analysis : Use systematic reviews to identify consensus across studies, accounting for methodological differences (e.g., cell lines, incubation times) .

Methodological: How should researchers design experiments to link N-ethyl-N'-(3-iodophenyl)thiourea studies to theoretical frameworks?

Q. Methodological Answer :

  • Hypothesis-Driven Design : Start with a theoretical basis (e.g., Hammett substituent effects) to predict how iodine’s electronegativity influences thiourea reactivity .
  • Factorial Experiments : Use 2^k designs to test variables (e.g., solvent polarity, temperature) and model interactions affecting yield or activity .
  • Data Triangulation : Combine experimental results (e.g., enzyme inhibition) with computational predictions (docking scores) and structural data (X-ray) to validate mechanisms .

Advanced: What strategies mitigate challenges in integrating spectroscopic and bioassay data for thiourea derivatives?

Q. Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural features (e.g., substituent σ values) with bioactivity .
  • Cross-Validation : Use independent datasets (e.g., synthetic batches) to confirm reproducibility of spectral-bioactivity relationships .
  • Open-Source Tools : Leverage platforms like COMSOL for multiphysics modeling to unify chemical and biological data streams .

Basic: What are the key safety and handling protocols for N-ethyl-N'-(3-iodophenyl)thiourea in laboratory settings?

Q. Methodological Answer :

  • Toxicity Screening : Refer to SDS of analogous compounds (e.g., N-(2,6-dichlorophenyl)thioureas) for baseline precautions .
  • Handling : Use fume hoods for synthesis due to potential H₂S release during thiourea degradation .
  • Waste Disposal : Treat iodine-containing waste with Na₂S₂O₃ to reduce environmental toxicity .

Advanced: How can AI-driven automation enhance the synthesis and analysis of thiourea derivatives?

Q. Methodological Answer :

  • Robotic Synthesis Platforms : Implement closed-loop systems for optimizing reaction conditions (e.g., adjusting stoichiometry in real-time via feedback from inline IR spectroscopy) .
  • Machine Learning Models : Train algorithms on historical data to predict optimal solvents/catalysts for novel thioureas .
  • Autonomous Characterization : Use AI-powered NMR/MS software to accelerate peak assignment and impurity detection .

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